molecular formula C3HClN2O2S B13833670 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride CAS No. 36624-57-4

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride

Cat. No.: B13833670
CAS No.: 36624-57-4
M. Wt: 164.57 g/mol
InChI Key: XJDRNTUHTAEDJX-UHFFFAOYSA-N
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Description

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride is an organic compound belonging to the class of thiadiazoles Thiadiazoles are five-membered aromatic heterocycles containing one sulfur atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride typically involves the reaction of hydrazonoyl halides with appropriate reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often include refluxing the mixture for several hours and then isolating the product through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Cyclization Reactions: It can participate in cyclization reactions to form other heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and various nucleophiles. Reaction conditions often involve refluxing in solvents like ethanol or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with hydrazonoyl halides can yield various 1,3,4-thiadiazole derivatives .

Scientific Research Applications

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by chelating metal ions at the active site . This interaction can disrupt the normal function of the enzyme, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity

Properties

CAS No.

36624-57-4

Molecular Formula

C3HClN2O2S

Molecular Weight

164.57 g/mol

IUPAC Name

4-oxo-1,2,5-thiadiazole-3-carbonyl chloride

InChI

InChI=1S/C3HClN2O2S/c4-2(7)1-3(8)6-9-5-1/h(H,6,8)

InChI Key

XJDRNTUHTAEDJX-UHFFFAOYSA-N

Canonical SMILES

C1(=NSNC1=O)C(=O)Cl

Origin of Product

United States

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